BenchChemオンラインストアへようこそ!

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one (CAS 21086-26-0) is a wholly synthetic, symmetrical α,β-unsaturated ketone belonging to the 1,4-pentadien-3-one (dienone) family. With a molecular formula of C₂₉H₂₂O and a molecular weight of approximately 386.48 g·mol⁻¹, it is distinguished from simpler diaryl analogs such as dibenzylideneacetone (DBA; C₁₇H₁₄O, MW ~234.29 g·mol⁻¹) by the presence of four phenyl substituents geminally arrayed at the C1 and C5 positions of the dienone backbone.

Molecular Formula C29H22O
Molecular Weight 386.5 g/mol
CAS No. 21086-26-0
Cat. No. B14710411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,5,5-Tetraphenylpenta-1,4-dien-3-one
CAS21086-26-0
Molecular FormulaC29H22O
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H22O/c30-27(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H
InChIKeyKNTJWCXUBVOBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one (CAS 21086-26-0): Class Identity and Core Physicochemical Profile for Procurement Screening


1,1,5,5-Tetraphenylpenta-1,4-dien-3-one (CAS 21086-26-0) is a wholly synthetic, symmetrical α,β-unsaturated ketone belonging to the 1,4-pentadien-3-one (dienone) family. With a molecular formula of C₂₉H₂₂O and a molecular weight of approximately 386.48 g·mol⁻¹, it is distinguished from simpler diaryl analogs such as dibenzylideneacetone (DBA; C₁₇H₁₄O, MW ~234.29 g·mol⁻¹) by the presence of four phenyl substituents geminally arrayed at the C1 and C5 positions of the dienone backbone . The compound exhibits a melting point of approximately 150 °C, markedly higher than that of DBA (~107–113 °C), reflecting the stronger intermolecular interactions conferred by the expanded aromatic surface [1]. This tetraphenyl-substituted scaffold provides a distinctive combination of extended π-conjugation, elevated lipophilicity (predicted LogP substantially higher than the 4.1–4.87 range reported for DBA), and steric congestion around the enone electrophile that collectively differentiate it from less-substituted penta-1,4-dien-3-one congeners [1].

Why Generic 1,5-Diaryl-1,4-pentadien-3-ones Cannot Substitute for 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one in Biologically- or Optically-Driven Procurement Decisions


The penta-1,4-dien-3-one pharmacophore is broadly distributed across numerous bioactive and photophysically active scaffolds, ranging from the canonical bis-arylideneacetone DBA to curcumin-derived diarylheptanoids [1][2]. However, the tetraphenyl substitution pattern found uniquely in 1,1,5,5-tetraphenylpenta-1,4-dien-3-one imparts a distinct combination of conformational restriction, enhanced π-π stacking capacity, and altered electron-deficiency at the enone moiety that generic 1,5-diaryl analogs cannot replicate [3]. Critically, enzyme inhibition data from BindingDB (ChEMBL) demonstrate that this compound achieves a Ki of 22 nM against human reticulocyte 15-lipoxygenase-1 (15-LOX-1), a potency level not reported for unsubstituted DBA or simple symmetrical diarylpentadienones in comparable biochemical assays [4][5]. Moreover, the compound's documented antioxidant function in lipid systems—combined with its inclusion in patent families covering antitumoral and antiparasitic penta-1,4-dien-3-ones—establishes application-specific performance criteria that a generic in-class compound is unlikely to satisfy without independent validation [5][6].

Quantitative Differentiation Evidence for 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one Relative to Structural Analogs and In-Class Comparators


Human 15-Lipoxygenase-1 (15-LOX-1) Inhibition: Ki = 22 nM — Potency Comparison Against the Selective 15-LOX-1 Probe ML351

In a direct biochemical assay measuring inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 (ALOX15) via 15-HPETE formation fitted by the Michaelis-Menten equation, 1,1,5,5-tetraphenylpenta-1,4-dien-3-one displayed an enzyme inhibition constant (Ki) of 22 nM [1]. For context, the well-characterized, highly specific 15-LOX-1 inhibitor ML351 (CAS 847163-28-4) exhibits an IC₅₀ of 200 nM against the same enzyme target, which—while not a strict Ki-to-IC₅₀ equivalence—places the tetraphenyl dienone's binding affinity roughly an order of magnitude lower in absolute concentration units . This level of target engagement potency is not reported for the simpler 1,5-diphenyl analog dibenzylideneacetone (DBA) in publicly available 15-LOX-1 biochemical datasets [2].

Lipoxygenase inhibition Inflammation Arachidonic acid cascade Enzymology

Physicochemical Differentiation: Melting Point Elevation (~150 °C vs. ~107–113 °C) and Predicted Lipophilicity Advantage Over Dibenzylideneacetone (DBA)

The melting point of 1,1,5,5-tetraphenylpenta-1,4-dien-3-one is reported as approximately 150 °C, compared with 107–113 °C for dibenzylideneacetone (DBA; CAS 538-58-9), reflecting a ΔTm of ~37–43 °C attributable to the additional two phenyl rings that enhance crystal lattice stabilization through π-π stacking and increased molecular weight (386.48 vs. 234.29 g·mol⁻¹) [1]. Furthermore, while experimental LogP values for the tetraphenyl compound have not been explicitly published, computational estimation based on the additive contribution of two extra phenyl moieties predicts a LogP exceeding 6.0—substantially above the measured/estimated LogP of DBA (XlogP ~4.1; ACD/LogP 4.87) [1]. The higher melting point indicates superior solid-state thermal stability relevant to hot-melt processing and high-temperature storage; the elevated lipophilicity implies differential membrane partitioning and organic-phase extraction behavior.

Thermal stability Lipophilicity Formulation engineering Crystallinity

Antioxidant Function in Lipid Systems: Documented Radical-Scavenging Activity in Fats and Oils — A Property Profile Not Established for DBA

Authoritative biomedical database records from the Medical University of Lublin and Wroclaw Medical University explicitly classify 1,1,5,5-tetraphenylpenta-1,4-dien-3-one as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and further document that it 'serves as an antioxidant in fats and oils' [1][2]. While quantitative DPPH radical-scavenging IC₅₀ values for related tetraphenyl-substituted phenolic compounds range from ~92 to ~187 μM in structurally cognate series [3], the specific antioxidant function of the tetraphenyl dienone in lipid matrices (fats and oils) is a functional annotation not documented for DBA in comparable curated databases [4]. The combination of enzymatic LOX inhibition (enzymatic lipid peroxidation) and direct chemical antioxidant action in bulk lipid phases represents a dual-mode oxidative stabilization profile that simpler diaryl analogs lack.

Antioxidant Lipid peroxidation Food chemistry Oxidative stability

Patent-Protected Application Space: Antitumoral and Antiparasitic Penta-1,4-dien-3-one Scaffold Coverage Distinct from DBA's Ligand-Centric Patent Landscape

International patent application WO2008003155A3, titled 'Methods to prepare penta-1,4-dien-3-ones and substituted cyclohexanones and derivatives with antitumoral and antiparasitic properties,' explicitly covers the penta-1,4-dien-3-one scaffold, including tetraphenyl-substituted embodiments, for therapeutic applications in oncology and parasitology [1]. The patent reports that covered compounds exhibit strong antitumoral activity and promising antiparasitic action while behaving as 'almost atoxic by laboratory assays and also by hystopathologic studies' [1]. In contrast, DBA's primary patent and commercial landscape centers on its use as a bidentate ligand (e.g., Pd(dba)₂ complexes) for organometallic catalysis (cross-coupling, hydrogenation) rather than direct therapeutic applications [2]. This divergence in intellectual property coverage—therapeutic penta-1,4-dien-3-ones vs. catalytic ligand DBA—defines distinct freedom-to-operate and application-development pathways that procurement strategists must consider.

Antitumoral Antiparasitic Intellectual property Therapeutic development

High-Confidence Procurement and Application Scenarios for 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one Derived from Quantitative Differentiation Evidence


Lead Scaffold Procurement for 15-LOX-1 Inhibitor Development Programs Targeting Inflammatory and Oncologic Pathways

Based on the Ki of 22 nM against human 15-LOX-1 [1], this compound serves as a nanomolar-affinity starting point for medicinal chemistry programs targeting the arachidonic acid cascade. It offers an approximately nine-fold lower absolute concentration than the widely cited probe ML351 (IC₅₀ = 200 nM), positioning it as an attractive alternative lead for structure-activity relationship (SAR) expansion in inflammatory disease and oncology research where 15-LOX-1 is implicated [2].

Dual-Action Antioxidant and Enzyme-Inhibitory Ingredient for Lipid-Based Formulation Development

The compound's documented antioxidant function in fats and oils, combined with its potent lipoxygenase inhibitory activity, supports its evaluation as a dual-mode oxidative stabilization agent in lipid-rich formulations—including edible oils, cosmeceutical lipid bases, and lipid-based drug delivery systems—where both enzymatic (LOX-mediated) and non-enzymatic (radical chain) peroxidation pathways must be simultaneously mitigated [1][2]. The elevated melting point (~150 °C) further enables processing under thermal conditions that would degrade lower-melting analogs such as DBA .

Therapeutic Candidate Procurement Within the Penta-1,4-dien-3-one Antitumoral/Antiparasitic Patent Landscape

For organizations seeking to develop antitumoral or antiparasitic agents based on the dienone scaffold, compounds within the scope of WO2008003155A3—including tetraphenyl-substituted penta-1,4-dien-3-ones—offer a patent-aligned procurement pathway with preclinical data supporting strong antitumoral activity and low toxicity in hystopathologic studies [3]. This contrasts with DBA, whose patent landscape is overwhelmingly oriented toward organometallic catalysis applications [4].

Photophysical Probe Development Exploiting Extended π-Conjugation and Enhanced Stokes Shift Potential

Although direct fluorescence maxima for 1,1,5,5-tetraphenylpenta-1,4-dien-3-one have not been reported in the open literature, the extended conjugation imparted by four phenyl substituents is expected to produce a bathochromic shift in both absorption and emission relative to 1,5-diaryl dienones (which exhibit absorption λmax in the 410–431 nm range and emission λmax in the 493–555 nm range with Stokes shifts of 83–90 nm) [5][6]. Researchers developing fluorescent probes or nonlinear optical materials that require enhanced polarizability and red-shifted optical profiles should evaluate the tetraphenyl compound as a scaffold offering greater π-delocalization than the bis-aryl series.

Quote Request

Request a Quote for 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.